

## CHS-828 and NAD+ Metabolism in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of CHS-828, detailing its mechanism of action, its impact on NAD+ metabolism in tumors, and relevant experimental data and protocols for researchers in oncology and drug development.

## **Introduction to CHS-828**

**CHS-828** is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the depletion of intracellular NAD+ levels.[1][4] This depletion triggers a cascade of events including the disruption of cellular energy metabolism and redox balance, ultimately culminating in cancer cell death.[1][4]

## **Mechanism of Action**

## Foundational & Exploratory





**CHS-828** exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. The subsequent decline in NAD+ levels has several profound consequences for cancer cells:

- Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including
  those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+
  disrupts these central energy-producing pathways, leading to a rapid decrease in
  intracellular ATP levels and subsequent energy crisis.
- Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases
  (PARPs), a family of enzymes crucial for DNA repair.[5][6] By reducing the available NAD+,
  CHS-828 compromises the ability of cancer cells to repair DNA damage, potentially
  sensitizing them to DNA-damaging agents.
- Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in various cellular processes, including gene silencing, apoptosis, and metabolism.[5] Reduced NAD+ levels inhibit sirtuin activity, further contributing to cellular dysfunction.
- Induction of Cell Death: The culmination of metabolic collapse and impaired cellular functions leads to the induction of programmed cell death, primarily through apoptosis.[1]





Click to download full resolution via product page

Figure 1. Simplified signaling pathway of CHS-828's mechanism of action.



# Quantitative Data In Vitro Efficacy

**CHS-828** has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.

| Cell Line                                 | Cancer Type               | IC50 (μM)                 | Reference |
|-------------------------------------------|---------------------------|---------------------------|-----------|
| MCF-7                                     | Breast Cancer             | Not specified, but potent | [3]       |
| NYH                                       | Small Cell Lung<br>Cancer | Not specified, but potent | [3]       |
| Human Myeloma Cell<br>Lines (Panel of 10) | Multiple Myeloma          | 0.01 - 0.3                | [1]       |

## **In Vivo Efficacy**

Preclinical studies in xenograft models have shown significant tumor growth inhibition and even regression upon oral administration of **CHS-828**.

| Tumor Model                                       | Treatment Regimen    | Outcome                                                | Reference |
|---------------------------------------------------|----------------------|--------------------------------------------------------|-----------|
| MCF-7 Xenograft (nude mice)                       | 20-50 mg/kg/day p.o. | Inhibition of tumor growth                             | [3]       |
| NYH Xenograft (nude mice)                         | 20-50 mg/kg/day p.o. | Tumor regression,<br>long-term survival                | [3]       |
| GOT1 Xenograft (nude mice)                        | 100 mg/kg/week p.o.  | Halted tumor growth                                    | [7]       |
| SH-SY5Y<br>Neuroblastoma<br>Xenograft (nude mice) | Daily oral treatment | 82% reduction in tumor growth, 44% complete regression | [8]       |



## **Clinical Pharmacokinetics (Phase I)**

A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for orally administered **CHS-828**.

| Parameter                                   | Value (mean ± SD)                            | Reference |
|---------------------------------------------|----------------------------------------------|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 h                                  | [9]       |
| Half-life (t1/2)                            | 2.1 ± 0.52 h                                 | [9]       |
| Recommended Phase II Dose                   | 20 mg once daily for 5 days in 28-day cycles | [9]       |

# **Detailed Experimental Protocols NAMPT Enzymatic Inhibition Assay**

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAMPT.





Click to download full resolution via product page

Figure 2. Workflow for the NAMPT enzymatic inhibition assay.



#### Materials:

- Recombinant NAMPT enzyme
- NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)
- ATP solution
- · Nicotinamide solution
- 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
- Ethanol
- Alcohol Dehydrogenase (ADH)
- NMN Adenylyltransferase (NMNAT)
- Fluorescence microplate reader
- CHS-828 or other test inhibitors

- Reagent Preparation:
  - Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
  - Prepare serial dilutions of CHS-828 in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.
- Enzyme Reaction:
  - In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.
  - · Add the CHS-828 dilutions to the test wells.
  - Add vehicle control to the positive control wells.



- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
- Initiation and Detection:
  - Initiate the reaction by adding the master mix to all wells.
  - The reaction proceeds through a series of coupled enzymatic steps:
    - NAMPT converts nicotinamide and PRPP to NMN.
    - NMNAT converts NMN and ATP to NAD+.
    - ADH reduces NAD+ to NADH in the presence of ethanol.
  - Incubate the plate at 30°C for a specified time (e.g., 2 hours).
- Measurement:
  - Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - Subtract the blank reading from all other readings.
  - Calculate the percent inhibition for each CHS-828 concentration relative to the positive control (no inhibitor).
  - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

### Intracellular NAD+ Level Measurement

This protocol outlines a method for quantifying intracellular NAD+ levels in cancer cells following treatment with **CHS-828**, using high-performance liquid chromatography (HPLC).

Materials:



- Cancer cell line of interest
- Cell culture medium and supplements
- CHS-828
- Phosphate-buffered saline (PBS)
- Perchloric acid (HClO4)
- Potassium phosphate buffer
- HPLC system with a UV detector
- NAD+ standard

- Cell Culture and Treatment:
  - Seed cells in a 6-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of CHS-828 or vehicle control for the desired time period.
- Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells by adding a specific volume of ice-cold HClO4.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge to pellet the protein precipitate.
- Neutralization and Sample Preparation:
  - Transfer the supernatant to a new tube.



- Neutralize the extract with a potassium phosphate buffer.
- Centrifuge to remove the potassium perchlorate precipitate.
- Filter the supernatant through a 0.22 μm filter.
- HPLC Analysis:
  - Inject the prepared sample onto a reverse-phase HPLC column.
  - Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to separate NAD+.
  - Detect NAD+ using a UV detector at a wavelength of 260 nm.
- Quantification:
  - Create a standard curve using known concentrations of NAD+.
  - Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.
  - Normalize the NAD+ levels to the total protein concentration of the cell lysate.

## **Cell Viability (MTS) Assay**

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.





Click to download full resolution via product page

Figure 3. Workflow for the MTS cell viability assay.



#### Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Cell culture medium
- CHS-828
- MTS reagent
- · Microplate spectrophotometer

- · Cell Plating:
  - Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
- Compound Treatment:
  - Prepare serial dilutions of CHS-828 in cell culture medium.
  - Remove the old medium from the cells and add the medium containing the different concentrations of **CHS-828**. Include vehicle-only wells as a control.
  - Incubate the plate for a specified period (e.g., 72 hours).
- MTS Addition and Incubation:
  - Add MTS reagent to each well according to the manufacturer's instructions.
  - Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
- Absorbance Measurement:
  - Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.



- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate the percentage of cell viability for each concentration of CHS-828 relative to the vehicle-treated control cells.
  - Determine the IC50 value by plotting the percentage of viability against the log of the
     CHS-828 concentration.

## In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of **CHS-828** in a subcutaneous xenograft mouse model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- CHS-828 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

- Cell Preparation and Implantation:
  - Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
  - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth and Randomization:



- Monitor the mice regularly for tumor growth.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
  - Administer CHS-828 orally to the treatment group at the desired dose and schedule.
  - Administer the vehicle control to the control group.
- Tumor Measurement and Monitoring:
  - Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
  - Calculate the tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis:
  - The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
  - Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of CHS-828.

### **Resistance Mechanisms**

Acquired resistance to NAMPT inhibitors, including **CHS-828**, is a potential clinical challenge. Several mechanisms of resistance have been identified:

 Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can develop resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).



- Mutations in the NAMPT Gene: Mutations in the drug-binding site of NAMPT can reduce the affinity of CHS-828 for its target, thereby diminishing its inhibitory effect.[10]
- Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.

## **Future Directions and Combination Therapies**

The understanding of **CHS-828**'s mechanism of action and resistance pathways opens avenues for rational combination therapies.

- Combination with PARP Inhibitors: Given that CHS-828 impairs DNA repair by depleting NAD+, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11]
   The depletion of NAD+ by CHS-828 would potentiate the effect of PARP inhibitors, which trap PARP on DNA and lead to the accumulation of toxic DNA lesions.
- Targeting NAPRT1-Deficient Tumors: Tumors that lack NAPRT1 expression are unable to
  utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted
  to be particularly sensitive to CHS-828, suggesting a potential biomarker-driven therapeutic
  strategy.

## Conclusion

**CHS-828** is a promising anticancer agent that targets a key metabolic vulnerability in tumors by inhibiting NAD+ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a potential candidate for further clinical development, particularly in combination with other therapies and in biomarker-selected patient populations. This technical guide provides a foundational understanding of **CHS-828** and equips researchers with the necessary information and protocols to further investigate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives -PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NAD+ metabolism: dual roles in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NAD-Lowering Agents for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [CHS-828 and NAD+ Metabolism in Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#chs-828-and-nad-metabolism-in-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com